2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both indole and quinazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the condensation of indole derivatives with quinazolinone precursors. One common method involves the reaction of indole-3-carbaldehyde with 4-methylphenyl-substituted quinazolinone under basic conditions. The reaction is often facilitated by the use of microwave irradiation, which significantly enhances the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, dihydroquinazolinone derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including fluorescent probes and sensors.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing blood glucose levels . Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- **2-[2-(1-methyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
304877-70-1 |
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Molecular Formula |
C25H19N3O |
Molecular Weight |
377.4g/mol |
IUPAC Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H19N3O/c1-17-10-13-19(14-11-17)28-24(27-23-9-5-3-7-21(23)25(28)29)15-12-18-16-26-22-8-4-2-6-20(18)22/h2-16,26H,1H3/b15-12+ |
InChI Key |
HWTQUTJYTOEDRE-NTCAYCPXSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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